Cas no 5859-00-7 (2,7-Naphthalenedisulfonicacid, 3-hydroxy-4-(2-phenyldiazenyl)-, sodium salt (1:2))

2,7-Naphthalenedisulfonicacid, 3-hydroxy-4-(2-phenyldiazenyl)-, sodium salt (1:2) structure
5859-00-7 structure
Product Name:2,7-Naphthalenedisulfonicacid, 3-hydroxy-4-(2-phenyldiazenyl)-, sodium salt (1:2)
CAS-nummer:5859-00-7
MF:C16H10N2Na2O7S2
MW:452.369343280792
CID:367983
PubChem ID:22142
Update Time:2025-04-19

2,7-Naphthalenedisulfonicacid, 3-hydroxy-4-(2-phenyldiazenyl)-, sodium salt (1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • 2,7-Naphthalenedisulfonicacid, 3-hydroxy-4-(2-phenyldiazenyl)-, sodium salt (1:2)
    • disodium 3-hydroxy-4-(phenylazo)naphthalene-2,7-disulphonate
    • Naphthalene Lake Orange R
    • 1-(Phenylazo)-2-hydroxy-3,6-naphthalenedisulfonic acid disodium salt
    • 3-Hydroxy-4-(phenylazo)-2,7-naphthalenedisulfonic acid disod
    • Acid orange 14 (C.I. 16100)
    • C.I.16100
    • C.I.Acid Orange 14
    • disodium 3-hydroxy-4-(phenylazo)naphthalene-2,7-disulfonate
    • disodium 4-(phenyldiazenyl)-3-hydroxynaphthalene-2,7-disulfonate
    • Sodium 1-Phenylazo-2-hydroxy-3,6-naphthalenedisulfonic acid
    • C.I. 16100
    • Acid Ponceau 2G
    • Tertracid Orange P2G
    • Cetil Orange RR
    • Acid Orange R
    • C.I. Acid Orange 14
    • Colacid Orange R
    • disodium;3-hydroxy-4-phenyldiazenylnaphthalene-2,7-disulfonate
    • AKOS000283040
    • DTXSID5064041
    • 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-(phenylazo)-, disodium salt
    • 5859-00-7
    • Croceine Orange 2R
    • 2,5-Naphthalenedisulfonic acid, 3-hydroxy-4-(phenylazo)-, disodium salt
    • C.I. ACID ORANGE 14, DISODIUM SALT
    • Kayaku Acid Orange G
    • NSC 45548
    • NS00046012
    • Brilliant Orange 2R
    • 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-(2-phenyldiazenyl)-, sodium salt (1:2)
    • Kiton Ponceau 2G
    • EINECS 227-502-4
    • Inchi: 1S/C16H12N2O7S2.2Na/c19-16-14(27(23,24)25)9-10-8-12(26(20,21)22)6-7-13(10)15(16)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-17+;;
    • InChI-sleutel: DFSHKBOXDAOYFD-QIKYXUGXSA-L
    • LACHT: S(C1C(=C(C2C=CC(=CC=2C=1)S(=O)(=O)[O-])/N=N/C1C=CC=CC=1)O)(=O)(=O)[O-].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 451.9726
  • Monoisotopische massa: 451.972
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 2
  • Complexiteit: 833
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 173A^2

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.715
  • PSA: 159.35
  • LogboekP: 5.61580
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.